7-(furan-2-yl)-2-(piperidin-1-yl)-5-(4-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one
描述
This compound belongs to the thiazolo[4,5-d]pyridazin-4(5H)-one family, a heterocyclic scaffold known for diverse pharmacological activities, including analgesic and anticancer effects . Its structure features:
- Position 7: Furan-2-yl group, contributing π-π stacking interactions for receptor binding.
- Position 2: Piperidin-1-yl moiety, enhancing lipophilicity and metabolic stability.
- Position 5: 4-(Trifluoromethyl)benzyl substituent, a strong electron-withdrawing group that may improve binding affinity and pharmacokinetic properties compared to simpler alkyl/aryl groups .
Synthesis involves coupling a preformed thiazolo[4,5-d]pyridazin-4(5H)-one core with appropriate amine and benzyl halide derivatives via nucleophilic substitution or alkylation reactions .
属性
IUPAC Name |
7-(furan-2-yl)-2-piperidin-1-yl-5-[[4-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2S/c23-22(24,25)15-8-6-14(7-9-15)13-29-20(30)18-19(17(27-29)16-5-4-12-31-16)32-21(26-18)28-10-2-1-3-11-28/h4-9,12H,1-3,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVVROUJZMNXMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC4=CC=C(C=C4)C(F)(F)F)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 7-(furan-2-yl)-2-(piperidin-1-yl)-5-(4-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a novel thiazolo-pyridazinone derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. The thiazole and pyridazine rings contribute to its pharmacological properties, enhancing its interaction with proteins and enzymes.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the target molecule have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting a potent cytotoxic effect. The presence of electron-donating groups on the phenyl ring enhances this activity through improved binding affinity to target proteins involved in cell proliferation and survival .
Antimicrobial Activity
Thiazolo[4,5-d]pyridazinones have also been studied for their antimicrobial effects. Preliminary studies suggest that the compound exhibits activity against a range of bacterial strains, potentially through inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Anti-inflammatory Effects
The compound has been identified as a selective inhibitor of Class I phosphoinositide 3-kinases (PI3K), particularly PI3Kgamma, which plays a crucial role in inflammatory responses. In vitro studies demonstrated that the compound significantly reduced leukocyte recruitment in mouse models of inflammation, indicating its potential as an anti-inflammatory agent .
Case Studies
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis reveals that modifications on the piperidine and trifluoromethyl groups significantly influence biological activity. For example:
- Piperidine Substituents : Variations in substituents on the piperidine ring can enhance selectivity for specific targets.
- Trifluoromethyl Group : This group has been shown to increase lipophilicity, improving membrane permeability and bioavailability.
相似化合物的比较
Substituent Variations at Position 5
The 4-(trifluoromethyl)benzyl group distinguishes this compound from analogs with other substitutions:
Key Observations :
- The 4-(trifluoromethyl)benzyl group is unique; its electron-withdrawing nature may increase metabolic stability compared to electron-donating groups like methyl .
- Substituted benzyl groups (e.g., 2-methylbenzyl) show moderate bioactivity, while unsubstituted benzyl derivatives serve as baseline references .
Substituent Variations at Position 7
The furan-2-yl group at position 7 is conserved in many analogs, but other aryl groups exist:
Key Observations :
Variations in the Amine Substituent at Position 2
Piperidin-1-yl is compared to other cyclic amines:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
